8-oxaspiro[4.5]decan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJAHPSDZZYSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 8 Oxaspiro 4.5 Decan 2 One
General Principles of Spirolactone Formation Relevant to the Core Structure
The construction of the spirolactone core, where a lactone ring and a carbocyclic ring share a single carbon atom, relies on fundamental cyclization strategies. These can be broadly categorized into intramolecular and intermolecular approaches, each offering distinct advantages in building the 8-oxaspiro[4.5]decan-2-one framework.
Intramolecular Cyclization Protocols
Intramolecular cyclization, where a single molecule containing all the necessary components folds to form the spirocyclic system, is a powerful and common strategy. This approach is often favored for its efficiency in forming complex ring systems.
Key intramolecular methods include:
Acid-Catalyzed Lactonization: A classic method involves the intramolecular reaction between a hydroxyl group and a carboxylic acid group within the same molecule to form the cyclic ester (lactone). youtube.com For the this compound core, this would typically involve a precursor such as 1-(carboxymethyl)-1-hydroxycyclohexane, which upon treatment with an acid catalyst, undergoes cyclization and dehydration.
Radical Cyclization: Modern techniques utilize radical intermediates to forge the spirocyclic structure. For instance, an alkoxycarbonyl radical can be generated from a homoallylic oxalate (B1200264) precursor, which then undergoes a cyclization-cross-coupling cascade to rapidly construct the spirolactone. nih.gov This method is valued for its mild reaction conditions and compatibility with various functional groups. nih.gov
Transition Metal-Catalyzed Cyclization: Nickel-catalyzed enantioselective α-spirocyclization represents a state-of-the-art method for creating chiral spirocycles. acs.orgacs.org This process involves the intramolecular addition of lactone enolates to other functional groups within the molecule, enabling the formation of 5-, 6-, and 7-membered rings with high enantioselectivity. acs.org
| Protocol | Typical Precursor | Key Reagents/Conditions | Primary Advantage |
|---|---|---|---|
| Acid-Catalyzed Lactonization | Hydroxy-carboxylic acid | Acid catalyst (e.g., H₂SO₄, TsOH) | Direct, atom-economical |
| Radical Cyclization Cascade | Homoallylic oxalate | Photoredox or chemical radical initiator | Mild conditions, high functional group tolerance nih.gov |
| Nickel-Catalyzed Spirocyclization | Lactone with a tethered electrophile | Ni catalyst, chiral ligand | Enantioselective synthesis of chiral centers acs.orgacs.org |
Intermolecular Spirocyclization Techniques
Intermolecular strategies involve the reaction of two or more separate molecules to assemble the spirolactone core. These methods are valuable for their ability to bring together readily available starting materials in a convergent manner.
Notable intermolecular techniques include:
Diels-Alder Cycloadditions: This powerful cycloaddition reaction can be used to construct the cyclohexane (B81311) ring onto a lactone precursor. For example, 5-methylene-2(5H)-furanone can react with a diene like butadiene to form bicyclic spiroadducts, which are direct precursors to saturated spirolactones like 1-oxaspiro[4.5]decan-2-one. researchgate.net
Tandem Reactions: Cascade reactions, such as a tandem Prins/pinacol process, can generate oxaspirocycles from simpler starting materials in a single step. rsc.org A Lewis acid can catalyze the reaction between an aldehyde and a carefully chosen alcohol to create the 8-oxaspiro[4.5]decan-1-one scaffold, an isomer of the target compound. rsc.org
Three-Component Condensations: Reactions like the Mannich reaction, which combine a ketone, an aldehyde, and an amine, can be adapted to build complex scaffolds. wikipedia.orgnih.gov While typically forming β-amino carbonyl compounds, the principles of multi-component condensation can be applied to construct spirocyclic systems. nih.govoarjbp.com
| Technique | Reactant 1 | Reactant 2 | Key Feature |
|---|---|---|---|
| Diels-Alder Reaction | Diene (e.g., Butadiene) | Dienophile (e.g., Methylene-furanone) | Forms the carbocyclic ring directly onto a lactone precursor researchgate.net |
| Tandem Prins/Pinacol | Aldehyde | Unsaturated diol | Rapid assembly of the spiro-framework via a cascade rsc.org |
| Multi-component Condensation | Ketone (e.g., Cyclohexanone) | Aldehyde/Amine | Convergent synthesis building complexity quickly nih.gov |
Specific Reaction Pathways for this compound and its Direct Derivatives
While general principles provide a toolbox for synthesis, specific pathways have been investigated for the direct construction of the this compound skeleton.
Synthesis via Cyclohexanone (B45756) and Formaldehyde (B43269) Condensation
The condensation of cyclohexanone with formaldehyde is a foundational reaction in the synthesis of various cyclic compounds. google.com In the context of spirolactone synthesis, this pathway would likely involve an initial reaction to form a hydroxymethyl derivative of cyclohexanone. This intermediate could then react further, potentially through a Mannich-type reaction or subsequent oxidation and lactonization steps, to build the spirolactone ring. The Mannich reaction itself is a three-component condensation involving an enolizable ketone (like cyclohexanone), formaldehyde, and an amine to produce a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgoarjbp.com While not directly forming a lactone, the functional handles introduced by this reaction can be precursors for subsequent cyclization to form the spirocyclic system. rjpbcs.com
Alkene Cyclization and Lactonization Approaches
Approaches utilizing alkenes are central to modern organic synthesis. A strategy to form this compound could involve a precursor such as 1-(allyl)cyclohexane-1-carboxylic acid. This substrate is primed for an intramolecular cyclization-lactonization reaction. Such a transformation can be initiated by various methods, including electrophilic addition to the alkene followed by trapping by the carboxylic acid group (iodolactonization) or through radical-based methods. An alkoxycarbonyl radical cyclization-cross-coupling cascade allows for the one-step preparation of functionalized γ-butyrolactones from simple precursors, a technique readily adaptable for spirolactone construction. nih.gov
Acid-Mediated Aminolactone Formation from Specific Precursors
Acid-mediated cyclization is a cornerstone of lactone synthesis. snnu.edu.cn In the context of aminolactone formation, a precursor containing both an amino group and a carboxylic acid, or a precursor that can generate these functionalities in situ, is required. For instance, a derivative of 1-aminocyclohexaneacetic acid could be envisioned as a starting point. While the direct formation of an oxaspiro-lactone from an amino-precursor is less common, related chemistries for synthesizing azaspiro[4.5]decanes often rely on acid-catalyzed intramolecular cyclizations. researchgate.net The principles of using strong acids to promote the ring-closing of functionalized cyclohexane derivatives are well-established and could be applied to precursors where the amino group is a placeholder or is later replaced by a hydroxyl group to facilitate lactonization.
Epoxidation and Subsequent Epoxide Opening Strategies for Functionalization
A key strategy for constructing functionalized spirolactones involves the diastereoselective epoxidation of a cyclohexene (B86901) precursor followed by a controlled epoxide ring-opening. This approach leverages the stereochemical information of the starting material to introduce new functional groups with high selectivity.
For instance, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate results in the formation of a syn-epoxide. This intermediate serves as a versatile branching point for further functionalization. Through a chelation-controlled epoxide opening, it is possible to synthesize various derivatives, including triol compounds or the desired spirolactone. This method highlights the power of using neighboring functional groups to direct the stereochemical outcome of a reaction, allowing for the creation of complex, highly functionalized 1-oxaspiro[4.5]decan-2-ones and related structures. The epoxide intermediate can also be transformed into other derivatives, such as bromohydrins, which can undergo a series of subsequent reactions like elimination, further epoxidation, and another epoxide opening, demonstrating a "merry-go-round" approach to elaborate the cyclohexane ring.
Intermolecular Spirolactonization via Iodine/Visible-Light-Mediated C-C/C-O Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-O bonds under mild conditions. This methodology has been applied to the synthesis of spirocyclic compounds through dearomative cyclization reactions.
One such strategy involves the visible-light-induced photocatalytic intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds with alkynes. This process affords biologically relevant spirocarbocyclic structures in moderate to good yields via a 5-exo-dig radical cyclization. While this specific example leads to spiro[4.5]deca-1,6,9-trien-8-ones, the underlying principle of using visible light to initiate a radical cascade for spirocycle formation is a significant advancement. These reactions can be scaled up effectively, with successful dearomatization achieved on a 5.0 mmol scale, even with reduced catalyst loading, indicating the method's suitability for larger-scale synthesis. nih.gov Other visible-light-mediated dearomative spirolactonizations have been developed for non-phenolic biaryl compounds, further showcasing the versatility of this approach. nih.gov
Synthesis from 5-Methylene-2(5H)-furanone Precursors
A general and efficient route to the 1-oxaspiro[4.5]decan-2-one skeleton, a regioisomer of this compound, utilizes 5-methylene-2(5H)-furanone as a key building block. This method is based on the Diels-Alder cycloaddition, a powerful reaction for forming six-membered rings.
In this approach, 5-methylene-2(5H)-furanone acts as a dienophile, reacting with various acyclic and cyclic dienes, such as butadiene, to yield bicyclic and tricyclic spiroadducts. These reactions typically proceed in good yields and provide a straightforward entry into the spirolactone framework. The resulting unsaturated spirolactones are versatile intermediates that can be further modified through simple chemical transformations, including hydrogenation of the C-C double bond or reduction of the carbonyl group, to produce a wide array of saturated spirolactones and spiroethers. The scope of this method has been demonstrated by the synthesis of over 30 different spirolactones and several spiroethers.
Stereochemical Control and Diastereoselective Synthesis of this compound Derivatives
Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, as the biological activity of a compound is often dependent on its specific three-dimensional structure. Researchers have developed several diastereoselective methods to control the formation of the spirocyclic core and its substituents.
Diastereoselective Access to Substituted Variants
Multiple strategies have been successfully employed to generate substituted spiro[4.5]decane derivatives with high levels of diastereoselectivity.
Prins/Pinacol Cascade: A novel Lewis acid-catalyzed tandem Prins/pinacol reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net This method, which combines aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, proceeds in good yields with excellent selectivity. rsc.orgresearchgate.net It is applicable to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. rsc.orgresearchgate.net
Gold-Catalyzed Cyclization: An Au(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes provides access to functionalizable spiro[4.5]decanes and 7-azaspiro[4.5]decanes. doi.orgresearchgate.net This reaction demonstrates good diastereoselectivity, affording products with diastereomeric ratios (d.r.) ranging from 6.7:1 to greater than 20:1. doi.orgresearchgate.net
Diels-Alder Reactions: The cycloaddition of 5-methylene-2(5H)-furanone with cyclic dienes exhibits notable endo/exo selectivity, which is a form of diastereoselectivity. uab.cat The stereochemical outcome of these reactions can be influenced by the choice of Lewis acid catalysts, which can enhance both the reaction rate and the stereoselectivity. researchgate.net
Epoxidation and Azidation: Diastereoselectivity can also be achieved in the functionalization of a pre-formed spirolactone. For example, the epoxidation of a double bond in a spiro cyclohexenone precursor can occur in a diastereoselective manner. Similarly, the enolate azidation of a spirolactone has been shown to proceed with high diastereoselectivity.
The following table summarizes the diastereoselectivity achieved in various synthetic approaches to spiro[4.5]decane systems.
| Method | Reactants | Product Type | Diastereomeric Ratio (d.r.) |
| Au(I)-Catalyzed Cascade | 1,6-Enynes | Spiro[4.5]decanes | 6.7:1 to >20:1 |
| Au/Pd Relay Catalytic Tandem Cyclization | Enynamides and Vinyl Benzoxazinanones | 2-Oxa-7-azaspiro[4.5]decane derivatives | 6:1 to >20:1 |
| Prins/Pinacol Cascade | Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | 7-Substituted-8-oxaspiro[4.5]decan-1-ones | Excellent Selectivity |
| Diels-Alder Reaction (with Lewis Acid) | Cyclopentadiene and (S)-5-hydroxymethyl-2(5H)-furanone with ZnI₂ | endo Adduct | Enhanced Selectivity |
Influence of Reaction Conditions on Stereoisomer Ratios
The ratio of stereoisomers produced in a reaction can often be tuned by modifying the reaction conditions, such as the choice of catalyst, solvent, and temperature.
In the Lewis acid-catalyzed Prins/pinacol cascade for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones, the choice of Lewis acid is critical. rsc.orgresearchgate.net Studies have shown that certain catalysts provide superior selectivity over others, guiding the reaction toward the desired diastereomer. rsc.orgresearchgate.net
Similarly, in gold-catalyzed cascade reactions, the ligand on the gold(I) catalyst and the counter-ion can significantly impact the stereochemical outcome. doi.orgresearchgate.net For the cyclization of 1,6-enynes, a screen of different catalysts revealed that using JohnPhosAuCl with NaBARF as an additive provided the optimal results for diastereoselectivity. doi.org Altering the temperature of the reaction, however, did not lead to improved results in this specific case. doi.org
For Diels-Alder reactions, Lewis acids like ZnCl₂, EtAlCl₂, and ZnI₂ not only accelerate the cycloaddition but also enhance the diastereoselectivity, favoring the formation of the endo adduct. researchgate.net The choice of solvent can also play a role in the stereochemical course of cycloaddition reactions. rug.nl
Optimization of Synthetic Conditions for Yield and Purity in the Context of this compound
Optimizing synthetic conditions is crucial for maximizing the yield and purity of the target compound, which is essential for both laboratory-scale research and potential large-scale production. This process involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time.
In the development of the Au(I)-catalyzed cyclization/semipinacol rearrangement cascade to form spiro[4.5]decanes, a thorough optimization of reaction conditions was performed. doi.orgresearchgate.net Different gold catalysts, silver salt additives, and solvents were screened to find the ideal combination. The data revealed that a combination of JohnPhosAuCl and NaBARF in dichloroethane (DCE) at room temperature provided the highest yield of the desired spirocyclic product. doi.org
The table below illustrates the optimization process for the gold-catalyzed synthesis of a spiro[4.5]decane derivative.
| Entry | Catalyst (10 mol%) | Additive (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | IPrAuCl | AgSbF₆ | DCE | rt | 70 |
| 2 | XPhosAuCl | AgSbF₆ | DCE | rt | 85 |
| 3 | JohnPhosAuCl | AgSbF₆ | DCE | rt | 90 |
| 4 | JohnPhosAuCl | AgOTf | DCE | rt | 88 |
| 5 | JohnPhosAuCl | NaBARF | DCE | rt | 95 |
| 6 | JohnPhosAuCl | NaBARF | DCM | rt | 91 |
| 7 | JohnPhosAuCl | NaBARF | Toluene (B28343) | rt | 75 |
Data is representative of optimization studies for related spirocyclic systems. doi.org
This systematic approach demonstrates that the choice of both the ligand on the gold catalyst (IPr vs. XPhos vs. JohnPhos) and the counterion provided by the additive (AgSbF₆ vs. AgOTf vs. NaBARF) has a profound impact on the reaction's efficiency. doi.org The solvent also plays a significant role, with dichloroethane proving superior to dichloromethane (B109758) (DCM) or toluene in this instance. doi.org
Synthetic Strategies for Analogous Spirocyclic Scaffolds
The synthesis of spirocyclic systems, particularly those containing heteroatoms, is a significant area of focus in organic chemistry due to their prevalence in natural products and their potential as pharmaceutical scaffolds. While methodologies for the direct synthesis of this compound are specific, a broader understanding of strategies to access structurally related spirocycles provides a valuable context for the development of novel synthetic routes. This section explores advanced synthetic methodologies for constructing analogous spirocyclic frameworks, including regioisomeric oxaspiro[4.5]decanones, spiroketals, and spiroazacycles.
Lewis Acid-Catalyzed Tandem Prins/Pinacol Rearrangement (for 8-Oxaspiro[4.5]decan-1-ones)
A notable strategy for the construction of the 8-oxaspiro[4.5]decan-1-one scaffold, a regioisomer of this compound, involves a Lewis acid-catalyzed tandem Prins/pinacol rearrangement. This cascade process offers an efficient route to highly substituted spirocyclic systems from acyclic precursors.
The reaction proceeds via the condensation of an aldehyde with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org This process is catalyzed by a Lewis acid, which activates the aldehyde for nucleophilic attack by the alkene. The subsequent Prins cyclization forms a tetrahydropyran (B127337) ring and generates a carbocation intermediate. This intermediate then undergoes a pinacol-type rearrangement, involving the expansion of the cyclobutane (B1203170) ring to a cyclopentanone, thereby forming the spirocyclic core. This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, affording the corresponding 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields and with excellent selectivity. rsc.orgresearchgate.net
The choice of Lewis acid is critical for the success of the reaction. Various Lewis acids have been screened, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and indium(III) bromide (InBr₃) demonstrating high efficacy.
Table 1: Lewis Acid-Catalyzed Tandem Prins/Pinacol Rearrangement Scope
| Entry | Aldehyde | Lewis Acid | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | TMSOTf | 85 |
| 2 | 4-Chlorobenzaldehyde | TMSOTf | 88 |
| 3 | 2-Naphthaldehyde | TMSOTf | 82 |
| 4 | Cinnamaldehyde | TMSOTf | 78 |
| 5 | Isobutyraldehyde | InBr₃ | 75 |
This table presents a selection of substrates and yields to illustrate the scope of the tandem Prins/pinacol rearrangement for the synthesis of 8-oxaspiro[4.5]decan-1-one derivatives.
Ring-Closing Metathesis and Aldol Condensation in Spiroketal Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various ring systems, including those embedded in spirocyclic frameworks. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, facilitates the formation of a carbon-carbon double bond from a diene precursor, with the concomitant release of a small volatile alkene like ethylene. wikipedia.org RCM is particularly useful for synthesizing medium to large rings and is tolerant of a wide array of functional groups. wikipedia.orgnih.gov
In the context of spiroketal synthesis, RCM can be employed to construct one of the heterocyclic rings. A common strategy involves the synthesis of a diene precursor containing an appropriate tether and functional groups that can be subsequently manipulated to form the spiroketal. For example, diallylated 1,3-dicarbonyl compounds can serve as effective precursors for RCM to generate spirocyclic enones. arkat-usa.org These intermediates possess a newly formed ring with a double bond that can be used for further transformations.
A comprehensive strategy for the synthesis of spiroketals can involve a sequence of intermolecular ketalization, RCM, and acid-catalyzed rearrangement. nih.gov For instance, the synthesis of 1,7-dioxaspiro[5.5]undecane systems has been achieved by first performing an intermolecular ketalization of a C₂-symmetric diene diol with a ketone. The resulting intermediate is then subjected to RCM to construct a bicyclic acetal. nih.gov The conformational constraints of this bicyclic system allow for stereoselective functionalization of the double bond(s) before a final acid-catalyzed rearrangement furnishes the desired spiroketal. nih.gov
Table 2: Key Steps in RCM-based Spiroketal Synthesis
| Step | Description | Key Reagents/Catalysts | Purpose |
|---|---|---|---|
| 1 | Dienylation | Allyl acetate, Pd(PPh₃)₄ | Preparation of the diallylated precursor from an active methylene (B1212753) compound. arkat-usa.org |
| 2 | Ring-Closing Metathesis | Grubbs' Catalyst (1st or 2nd Gen.) | Formation of the spirocyclic ring with an endocyclic double bond. arkat-usa.org |
| 3 | Functionalization (optional) | e.g., Dihydroxylation, Epoxidation | Modification of the double bond for further structural elaboration. |
This table outlines a general sequence for the synthesis of spiroketals utilizing Ring-Closing Metathesis as a key step.
Synthetic Approaches to Spiroazacyclic Analogues
Spiroazacyclic frameworks, such as 1-azaspiro[4.5]decanes, are important structural motifs in medicinal chemistry and natural product synthesis. researchgate.net The synthesis of these nitrogen-containing spirocycles presents unique challenges, particularly in the stereocontrolled construction of the sterically demanding nitrogen-bearing quaternary spirocenter.
A variety of synthetic methods have been developed to access these structures. One powerful approach involves the intramolecular cyclization of suitably functionalized precursors. For example, the Piancatelli rearrangement has been adapted for an intramolecular version to generate highly functionalized azaspirocyclic scaffolds. This reaction can proceed from 2-furylcarbinols bearing an aminoalkyl chain at the 5-position of the furan (B31954) ring, yielding the azaspirocycle in a single step with high efficiency and diastereoselectivity. researchgate.net
Other strategies for the synthesis of spiroazacycles include:
Intramolecular Mannich Reactions: Cyclization of an amino-ketone or an enamine with an aldehyde or ketone functionality within the same molecule.
Pictet-Spengler Reaction: An intramolecular cyclization of a β-arylethylamine with an aldehyde or ketone, which can be adapted for spirocycle formation.
Ring-Closing Metathesis: Similar to its application in spiroketal synthesis, RCM can be used to form one of the rings in a spiroazacycle from a diene precursor containing a nitrogen atom in the tether.
Intramolecular Heck Reactions: Palladium-catalyzed cyclization of an aryl or vinyl halide onto an appropriately positioned alkene can be utilized to construct the spirocyclic core.
The development of enantioselective methods for the synthesis of spiroazacycles is of particular importance. Asymmetric catalysis, including the use of chiral Brønsted acids or transition metal complexes, has been employed to achieve high levels of stereocontrol in the formation of the quaternary spirocenter. researchgate.net
Table 3: Comparison of Synthetic Strategies for Spiroazacycles
| Strategy | Key Transformation | Precursor Requirements | Advantages |
|---|---|---|---|
| Intramolecular Piancatelli Rearrangement | 4π-electrocyclization/nucleophilic attack | 5-(aminoalkyl)-2-furylcarbinol | High efficiency, single step, high diastereoselectivity. researchgate.net |
| Intramolecular Mannich Reaction | Nucleophilic addition to an iminium ion | Amino-ketone or related derivatives | Convergent, forms C-C and C-N bonds. |
| Ring-Closing Metathesis | Olefin metathesis | Diene with a nitrogen-containing tether | High functional group tolerance, access to various ring sizes. |
This table provides a comparative overview of selected synthetic methodologies for the construction of spiroazacyclic analogues.
Elucidating the Chemical Reactivity and Transformation Mechanisms
Reaction Types and Pathways
The reactivity of 8-oxaspiro[4.5]decan-2-one can be categorized into several key reaction types, including oxidations, reductions, nucleophilic substitutions, and cycloadditions. These transformations enable the modification of the existing ring systems and the introduction of new functionalities.
While specific studies on the oxidation of this compound are not extensively documented, the Baeyer-Villiger oxidation represents a plausible and synthetically valuable transformation for the carbocyclic ring. This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a cyclic ketone into a lactone. In the case of this compound, the ketone functionality is already part of a lactone. However, the cyclohexane (B81311) ring could potentially undergo oxidation. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the oxygen atom inserting between the carbonyl carbon and the more substituted adjacent carbon.
A hypothetical Baeyer-Villiger oxidation of a derivative of this compound, specifically a ketone at a position on the cyclohexane ring, would be expected to yield a dilactone. The characterization of such a product would rely on spectroscopic methods. For instance, in the infrared (IR) spectrum, the appearance of a new carbonyl stretching frequency would indicate the formation of the second lactone. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, would show a downfield shift for the carbon atom that has become part of the new ester linkage.
| Reactant | Reagent | Expected Product | Key Characterization Data |
| Substituted this compound (with exocyclic ketone) | m-CPBA | Dilactone derivative | Appearance of a second C=O stretch in IR; Downfield shift of a carbon signal in 13C NMR |
The lactone functionality in this compound is susceptible to reduction by various hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester linkage to a diol. This transformation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the cleavage of the C-O bond of the lactone ring.
The resulting product of this reduction would be a diol, where one hydroxyl group is primary (from the carbonyl reduction) and the other is part of the opened tetrahydrofuran (B95107) ring, which would become a secondary alcohol. This functional group interconversion from a lactone to a diol is a fundamental transformation in organic synthesis, providing access to a different class of compounds with altered reactivity and physical properties.
The progress of the reduction can be monitored by IR spectroscopy, observing the disappearance of the characteristic lactone carbonyl peak (typically around 1730-1750 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹).
| Reactant | Reagent | Product | Functional Group Transformation |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(hydroxymethyl)cyclohexyl-4-butanol | Lactone to Diol |
While the core structure of this compound is relatively stable, the introduction of functional groups at exocyclic positions on the cyclohexane ring would open pathways for nucleophilic substitution reactions. For instance, the conversion of a hydroxyl group to a good leaving group, such as a tosylate or a mesylate, would allow for its displacement by a variety of nucleophiles.
These reactions would proceed via standard SN1 or SN2 mechanisms, depending on the substrate and reaction conditions. Such transformations are crucial for the elaboration of the spirocyclic scaffold and the introduction of diverse chemical entities, including azides, halides, and cyano groups. The successful substitution can be confirmed by the change in the chemical shifts of the protons and carbons attached to the reaction center in the NMR spectra.
| Substrate | Nucleophile | Product | Reaction Type |
| Tosylated this compound derivative | Sodium Azide (NaN₃) | Azido-8-oxaspiro[4.5]decan-2-one derivative | SN2 |
| Brominated this compound derivative | Sodium Cyanide (NaCN) | Cyano-8-oxaspiro[4.5]decan-2-one derivative | SN2 |
The synthesis of the spiro[4.5]decane framework, the carbon skeleton of this compound, can be achieved through cycloaddition reactions, most notably the Diels-Alder reaction. This powerful ring-forming reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. While this compound itself is not a typical substrate for cycloaddition, its precursors containing suitable diene or dienophile moieties can undergo such reactions to construct the spirocyclic system.
For instance, a Diels-Alder reaction between a cyclohexylidene-containing diene and a suitable dienophile could be a key step in the synthesis of the spiro[4.5]decane core. The stereochemical outcome of these reactions is often predictable based on the endo rule and the steric and electronic properties of the reactants. The formation of new six-membered rings through this methodology allows for the rapid construction of molecular complexity.
| Diene | Dienophile | Product Type | Reaction |
| 1-Vinylcyclohexene | Maleic Anhydride | Spiro[4.5]decane derivative | Diels-Alder [4+2] Cycloaddition |
| Cyclopentadiene | Methyl vinyl ketone | Spiro[4.5]decane precursor | Diels-Alder [4+2] Cycloaddition |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound and related structures is crucial for predicting product outcomes and designing novel synthetic routes.
The synthesis of related oxaspiro[4.5]decanone scaffolds has been shown to proceed through cascade reactions involving oxocarbenium ion intermediates. For example, a Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. This reaction is initiated by the formation of an oxocarbenium ion, which then undergoes a series of intramolecular cyclizations and rearrangements to furnish the final spirocyclic product.
In the context of this compound, similar oxocarbenium ion intermediates could be involved in its formation or subsequent transformations. The protonation of the lactone oxygen or the ether oxygen of the tetrahydrofuran ring by a Brønsted or Lewis acid could lead to the formation of a transient oxocarbenium ion. This highly reactive intermediate could then be trapped by a nucleophile or undergo rearrangement to a more stable structure. The involvement of such intermediates is often inferred from the stereochemical outcome of the reaction and by trapping experiments.
| Reaction Type | Key Intermediate | Trigger | Potential Outcome |
| Acid-catalyzed rearrangement | Oxocarbenium ion | Protonation of lactone or ether oxygen | Ring-opening, ring-expansion, or rearrangement to a different spirocyclic system |
| Prins/pinacol cascade | Oxocarbenium ion | Lewis acid activation of an aldehyde | Formation of the oxaspiro[4.5]decane skeleton |
Carbocation Rearrangements (e.g., Pinacol 1,2-Shift)
Carbocation rearrangements are fundamental transformations in organic chemistry that allow for significant molecular restructuring, often leading to more stable products. masterorganicchemistry.com In the context of spirocyclic systems like this compound, these rearrangements can be particularly powerful for creating complex ring systems. A notable example that illustrates this principle is the synthesis of the closely related 8-oxaspiro[4.5]decan-1-one scaffold through a tandem Prins/Pinacol reaction. rsc.orgresearchgate.net
The Pinacol rearrangement is a classic acid-catalyzed reaction of a 1,2-diol (a vicinal diol), which transforms it into a ketone or aldehyde. masterorganicchemistry.com The mechanism involves the protonation of one hydroxyl group, its departure as a water molecule to form a carbocation, followed by the migration of an adjacent alkyl or aryl group (a 1,2-shift) to the electron-deficient carbon. masterorganicchemistry.commsu.edu This migration results in the formation of a new, more stable carbocation that is resonance-stabilized by the adjacent oxygen atom, which is effectively the protonated form of the final ketone product. msu.edu
In the synthesis of oxaspiro[4.5]decane systems, a cascade reaction combining a Prins cyclization with a Pinacol-type rearrangement has been effectively demonstrated. rsc.orgresearchgate.net This process typically starts with a precursor that, under Lewis acid catalysis, generates a key carbocation intermediate. This intermediate then undergoes a 1,2-alkyl shift, which is the hallmark of the Pinacol rearrangement, to expand a ring and form the stable spirocyclic core.
A novel Lewis acid-catalyzed Prins/Pinacol cascade process has been developed for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This reaction between an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol showcases the power of this rearrangement.
Mechanism Overview:
Prins Cyclization: The reaction is initiated by the activation of an aldehyde with a Lewis acid, which is then attacked by the alkene of the cyclobutanol (B46151) derivative. This leads to a cyclization event, forming a tetrahydropyranyl carbocation.
Pinacol Rearrangement: The crucial step involves the rearrangement of the adjacent cyclobutane (B1203170) ring. A C-C bond from the cyclobutane migrates to the carbocation center. This 1,2-shift relieves the strain of the four-membered ring, expanding it to a five-membered cyclopentyl ring and forming the spirocyclic junction.
Product Formation: The resulting carbocation is stabilized by the adjacent oxygen, leading to the final 8-oxaspiro[4.5]decan-1-one product.
This tandem reaction highlights how a Pinacol-type 1,2-shift is instrumental in constructing the 8-oxaspiro[4.5]decane skeleton from acyclic or smaller ring precursors.
| Step | Description | Key Intermediate |
| 1 | Protonation of a hydroxyl group and loss of water. | Formation of a carbocation. |
| 2 | 1,2-Alkyl Shift (Migration of a C-C bond). | Rearrangement to a more stable carbocation. |
| 3 | Deprotonation. | Formation of the final ketone product. |
Role of Electron Donor-Acceptor Properties in Regioselectivity
Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is a critical aspect of chemical synthesis. In reactions involving this compound or its precursors, the interplay of electron donor and acceptor properties within the molecule and the reagents dictates the reaction's regiochemical outcome.
In the context of the Prins/Pinacol cascade for synthesizing the oxaspiro[4.5]decane core, the regioselectivity is evident in the initial step. The Prins reaction involves the electrophilic addition of an activated aldehyde (an electron acceptor) to an alkene (an electron donor). The nucleophilic alkene attacks the electrophilic carbonyl carbon, and the regioselectivity of this initial C-C bond formation is governed by the electronic properties of the substrates.
Furthermore, during the rearrangement step, the migratory aptitude of different groups can be influenced by their ability to stabilize the transient positive charge. Groups that are better electron donors are generally more likely to migrate. For instance, in a classic Pinacol rearrangement, a phenyl group has a higher migratory aptitude than a methyl group because it can better stabilize the transition state through resonance. While the reported synthesis of the 8-oxaspiro[4.5]decan-1-one involves an alkyl shift, the principle remains that the electronic nature of the migrating group is a key factor in controlling the reaction pathway.
The regioselectivity of reactions performed on the this compound molecule itself, such as electrophilic addition or nucleophilic attack, would similarly be governed by the electronic landscape of the molecule. The carbonyl group of the lactone is a strong electron-withdrawing group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Conversely, the oxygen atom in the tetrahydropyran (B127337) ring can act as an electron donor, potentially directing electrophilic attack towards adjacent positions.
Kinetic vs. Thermodynamic Control in Reaction Outcomes
When a chemical reaction can yield more than one product, the ratio of these products can often be influenced by the reaction conditions, a concept explained by the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy (Ea). This is known as the kinetic product. ucalgary.calibretexts.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established between the products. ucalgary.ca Under these conditions, the major product will be the most stable one (lowest Gibbs free energy), regardless of how quickly it is formed. This is the thermodynamic product. wikipedia.orgjackwestin.comlibretexts.org
The distinction is relevant when the fastest-forming product is not the most stable one. wikipedia.org In the synthesis and reactions of complex molecules like this compound, controlling these conditions is essential for achieving the desired isomer or product.
For example, in the electrophilic addition of HBr to a conjugated diene, the reaction can yield two different products. At low temperatures, the kinetically controlled 1,2-addition product dominates because it forms faster. libretexts.org At higher temperatures, the reaction becomes reversible, and the more stable 1,4-addition product, the thermodynamic product, is favored. libretexts.org
While specific studies detailing kinetic versus thermodynamic control for reactions of this compound are not prevalent, the principles can be applied to its potential transformations. For instance, if a reaction involving this spirocycle can lead to different stereoisomers or constitutional isomers, the product distribution could be manipulated by temperature. A reaction run at a low temperature would likely favor the kinetic product, which forms via the lowest energy transition state. In contrast, running the reaction at a higher temperature for a prolonged period could allow the system to equilibrate and yield the most thermodynamically stable isomer as the major product.
| Control Type | Reaction Conditions | Dominant Product | Determining Factor |
| Kinetic | Low Temperature, Short Reaction Time | The product that forms fastest. | Lowest Activation Energy (Ea). |
| Thermodynamic | High Temperature, Long Reaction Time | The most stable product. | Lowest Gibbs Free Energy (G). |
Conformational Analysis and Stereochemical Dynamics
Conformational Preferences of the Spirocyclic Framework
The spiro[4.5]decane ring system is characterized by the fusion of a five-membered and a six-membered ring through a single carbon atom. In 8-oxaspiro[4.5]decan-2-one, the cyclohexane (B81311) ring typically adopts a chair conformation to minimize torsional and steric strain. The γ-butyrolactone ring, being five-membered, is not planar and generally exists in an envelope or twist conformation.
Computational studies on related spirocyclic systems can provide insight into the likely conformational preferences of this compound. For instance, in analogous 1-azaspiro[4.5]decan-2-one systems, the cyclohexane ring is found to adopt a chair form, while the five-membered pyrrolidine ring assumes an envelope conformation with the spiro carbon atom as the flap. researchgate.net A similar arrangement is expected for the γ-butyrolactone ring in this compound.
The orientation of the two rings relative to each other is a key feature of the spirocyclic system. The chair conformation of the cyclohexane ring can exist in two interconverting forms. The presence of substituents on the cyclohexane ring can introduce a conformational bias, favoring one chair form over the other.
Dynamic Nuclear Magnetic Resonance (NMR) Studies
The chair-to-chair interconversion of the cyclohexane ring in spiro[4.5]decane systems is a dynamic process that can be studied by DNMR. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for this ring reversal. These parameters include the Gibbs free energy of activation (ΔG°), the enthalpy of activation (ΔH), and the entropy of activation (ΔS*).
For the parent spiro[4.5]decane, the energy barrier for the ring inversion of the cyclohexane ring has been determined. These values serve as a baseline for understanding the influence of the spiro-fused lactone and any substituents in this compound. The presence of the spiro center and the lactone ring can influence the energy barrier for this process.
| Parameter | Value (for analogous systems) |
| ΔG° (kcal/mol) | ~10-12 |
| ΔH (kcal/mol) | ~9-11 |
| ΔS* (cal/mol·K) | Small, near zero |
Note: These are typical values for cyclohexane ring inversion and may vary for this compound.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not publicly available, data from derivatives offer significant insights into the molecular geometry.
Crystallographic studies of related oxaspiro[4.5]decane derivatives, such as 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, reveal key structural features. semanticscholar.org In these structures, the six-membered ring typically adopts a chair conformation, while the five-membered ring is puckered. The spiro junction creates a point of significant steric crowding, which can lead to slight distortions in bond angles and lengths around the spiro carbon compared to non-spirocyclic analogs.
Table of Crystallographic Data for an Analogous Spiro[4.5]decane System
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| V (ų) | 1477.9(5) |
Data for 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. semanticscholar.org
Steric and Electronic Influences on Molecular Geometry and Reactivity
The molecular geometry and reactivity of this compound are governed by a combination of steric and electronic effects.
Steric Effects: The spirocyclic nature of the molecule inherently introduces steric hindrance around the spiro carbon. This steric crowding can influence the approach of reagents, directing them to less hindered faces of the molecule. Substituents on either the cyclohexane or the lactone ring will further modulate this steric environment. For example, a bulky substituent on the cyclohexane ring would likely favor an equatorial position to minimize 1,3-diaxial interactions, which in turn would influence the conformational equilibrium of the entire molecule.
Electronic Effects: The lactone ring contains a carbonyl group and an ether oxygen, which are electron-withdrawing and introduce polarity to that portion of the molecule. The carbonyl group is an electrophilic site, susceptible to nucleophilic attack. The ether oxygen can participate in hydrogen bonding. These electronic features are key to the reactivity of the lactone ring. The interplay between the steric hindrance around the spiro center and the electronic properties of the lactone ring will ultimately determine the regioselectivity and stereoselectivity of chemical reactions involving this compound.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
A representative, albeit generic, ¹³C NMR spectrum for 1-oxaspiro[4.5]decan-2-one is available, indicating the presence of different carbon environments within the molecule.
Table 1: Representative Spectroscopic Data for 1-oxaspiro[4.5]decan-2-one
| Technique | Data Type | Observed Values |
|---|---|---|
| ¹³C NMR | Spectral Data | Instrument: SF = 080 MHz mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-oxaspiro[4.5]decan-2-one, with a molecular formula of C₉H₁₄O₂, the expected exact mass can be calculated and compared to the experimental value.
The computed monoisotopic mass for C₉H₁₄O₂ is 154.099379685 Da. mdpi.com HRMS analysis would verify this mass with high precision (typically to within a few parts per million), thus confirming the molecular formula and ruling out other possibilities. For the related compound, 8-methyl-1-oxaspiro[4.5]decan-2-one (C₁₀H₁₆O₂), the predicted m/z for the [M+H]⁺ adduct is 169.12232.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For 1-oxaspiro[4.5]decan-2-one, the most characteristic absorption would be a strong band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. This peak typically appears in the range of 1760-1780 cm⁻¹ for five-membered lactones. Other significant absorptions would include C-H stretching vibrations for the aliphatic cyclohexane (B81311) and lactone rings (typically 2850-3000 cm⁻¹) and C-O stretching vibrations.
X-ray Diffraction Analysis for Absolute and Relative Stereochemistry
Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from isomers and impurities. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A typical HPLC method for a compound like 1-oxaspiro[4.5]decan-2-one would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a refractive index detector or mass spectrometer. While specific HPLC methods for this compound are not detailed in the search results, vendors of this chemical do offer documentation which may include such data. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is also a valuable technique for analyzing the purity and confirming the identity of volatile compounds like this lactone. mdpi.com
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust and widely utilized method for the quantum mechanical modeling of molecular systems. For 8-oxaspiro[4.5]decan-2-one, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its electronic structure and energetic properties. These calculations provide a foundational understanding of the molecule's behavior.
Transition-State Geometry Elucidation
The study of reaction mechanisms involving this compound, such as its formation or subsequent transformations, necessitates the identification and characterization of transition-state geometries. DFT calculations are pivotal in mapping the potential energy surface of a reaction, allowing for the localization of saddle points that correspond to transition states. For instance, in a hypothetical ring-opening reaction, DFT can model the bond-breaking and bond-forming processes, providing the precise geometry of the highest energy point along the reaction coordinate. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency indicates a true transition state.
Thermochemical Data Comparison with Experimental Values
A critical aspect of validating computational models is the comparison of calculated thermochemical data with available experimental values. For this compound, properties such as enthalpy of formation, entropy, and Gibbs free energy can be calculated using DFT. While experimental data for this specific compound is scarce, comparisons are often made with closely related, well-characterized molecules. The agreement between theoretical and experimental values for analogous systems lends confidence to the computational model's predictive power for the target molecule.
Below is a hypothetical comparison of DFT-calculated and experimental thermochemical data for a related spirolactone, illustrating the typical level of agreement.
| Thermochemical Property | Calculated Value (B3LYP/6-31G*) | Experimental Value |
| Enthalpy of Formation (ΔHf°) | -450.2 kJ/mol | -445.8 ± 2.5 kJ/mol |
| Standard Entropy (S°) | 380.5 J/(mol·K) | 375.1 ± 1.8 J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | -325.7 kJ/mol | -320.4 ± 3.0 kJ/mol |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and intermolecular interactions of this compound in different environments, such as in solution.
Modeling Ring-Flipping Kinetics in Solution
The cyclohexane (B81311) ring in this compound is subject to conformational changes, most notably the chair-to-chair interconversion, commonly known as ring-flipping. MD simulations are particularly well-suited to model the kinetics of this process in a solvent. By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to observe multiple ring-flipping events and calculate the energy barrier and rate of interconversion. These simulations can reveal how the spiro fusion and the lactone ring influence the flexibility of the cyclohexane ring.
Computational Studies on Reaction Mechanisms and Stereoselectivity
Computational studies are invaluable for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity in reactions involving spirocyclic compounds. For this compound, theoretical investigations can shed light on how reactants approach the molecule and why certain stereoisomers are formed preferentially. By modeling the transition states for different reaction pathways, the activation energies can be calculated, providing a quantitative measure of the kinetic favorability of each pathway. This is particularly important in asymmetric synthesis where the goal is to produce a single enantiomer or diastereomer.
Correlation of Theoretical and Experimental Spectroscopic Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to confirm the structure and stereochemistry of a molecule. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed.
The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict NMR chemical shifts. By comparing the calculated ¹³C and ¹H NMR spectra with experimental data of analogous compounds, a confident assignment of the signals can be made. Similarly, the calculation of vibrational frequencies can aid in the interpretation of the experimental IR spectrum, with each calculated vibrational mode corresponding to a specific molecular motion. The accuracy of these predictions is often improved by applying scaling factors to the calculated frequencies to account for systematic errors in the computational method.
Below is a table showing a hypothetical correlation between calculated and experimental ¹³C NMR chemical shifts for key carbon atoms in a similar oxaspiro[4.5]decane framework.
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (Carbonyl) | 175.8 | 174.9 |
| C5 (Spiro) | 88.2 | 87.5 |
| C6 | 35.1 | 34.6 |
| C7 | 24.9 | 24.3 |
| C9 | 35.1 | 34.6 |
| C10 | 22.8 | 22.1 |
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Systematic Synthesis of Substituted 8-Oxaspiro[4.5]decan-2-one Derivatives
The construction of the this compound core and the introduction of diverse substituents are primarily achieved through strategic synthetic routes, including cycloaddition reactions and subsequent modifications.
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
A general and effective method for the synthesis of 1-oxaspiro[4.5]decan-2-ones involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with various dienes. acs.org This approach allows for the introduction of substituents on the cyclohexane (B81311) ring of the spirocyclic system. By employing appropriately substituted dienes in the cycloaddition reaction, a range of alkyl, aryl, and heteroaryl groups can be incorporated into the resulting this compound framework. The versatility of this method is demonstrated by its application in the synthesis of numerous spirolactones. researchgate.net
For instance, the reaction of 5-methylene-2(5H)-furanone with a diene bearing an alkyl or aryl group at a specific position would yield the corresponding substituted this compound derivative. While specific examples detailing the synthesis of a wide array of heteroaryl-substituted derivatives remain a developing area, the principles of Diels-Alder reactions suggest that dienes incorporating heterocyclic moieties could be successfully employed.
Modifications at Spiro, Lactone, and Cyclohexane Moieties
Post-synthesis modifications of the this compound scaffold provide another avenue for diversification. The lactone ring can undergo various transformations, such as reduction of the carbonyl group to a hydroxyl group, which can then be further functionalized. The double bonds that may be present in the cyclohexane ring, resulting from the Diels-Alder synthesis, can be selectively hydrogenated to afford saturated derivatives. researchgate.net
Furthermore, functional groups on the cyclohexane moiety, introduced either during the initial cycloaddition or through subsequent reactions, can be manipulated to introduce further complexity. These modifications are crucial for fine-tuning the chemical and physical properties of the molecule.
Stereoisomeric Derivatives (e.g., cis/trans isomers) and Their Synthesis
The stereochemistry of the this compound system, particularly the relative orientation of substituents on the cyclohexane ring (cis/trans isomerism), is of paramount importance as it significantly influences biological activity. The stereochemical outcome of the Diels-Alder synthesis is governed by the well-established principles of orbital overlap and steric interactions in the transition state.
The synthesis of specific stereoisomers often requires the use of stereochemically defined dienes or chiral catalysts to control the facial selectivity of the cycloaddition. While the literature provides general methods for the synthesis of 1-oxaspiro[4.5]decan-2-ones, detailed studies focusing specifically on the stereoselective synthesis of cis and trans isomers of this compound are not extensively documented. However, the principles of asymmetric synthesis, including the use of chiral auxiliaries and catalysts, are applicable to achieve the desired stereochemical control.
Structure-Reactivity Relationships in Derivatives
The reactivity of this compound derivatives is intricately linked to their three-dimensional structure, including the nature and position of substituents and the stereochemical arrangement of the rings.
Impact of Substituent Patterns on Reaction Pathways
The presence of electron-donating or electron-withdrawing groups on the cyclohexane or lactone moieties can significantly influence the reactivity of the this compound system. For example, substituents on the cyclohexane ring can affect the rate and regioselectivity of reactions involving the lactone carbonyl group by altering its electrophilicity through inductive and steric effects.
Similarly, substituents on the lactone ring itself can modulate its susceptibility to nucleophilic attack. The specific pattern of substitution dictates the preferred reaction pathways, leading to different products under identical reaction conditions.
Stereoelectronic Effects in Spirocyclic Systems
Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a crucial role in determining the reactivity of spirocyclic systems like this compound. The fixed orientation of the two rings imposes specific geometric constraints that can lead to favorable or unfavorable orbital overlaps, thereby influencing reaction rates and product distributions.
For instance, the alignment of a non-bonding orbital on the ether oxygen with the π* orbital of the carbonyl group (an n→π* interaction) can affect the electrophilicity of the carbonyl carbon. baranlab.org The rigidity of the spirocyclic framework can lock the molecule into a conformation where such stereoelectronic interactions are either enhanced or diminished, leading to predictable effects on reactivity. The locked s-cis geometry of the ester group within the lactone ring is a key factor in stabilizing reaction intermediates, which can accelerate reactions compared to their acyclic counterparts. researchgate.net This stabilization is a direct consequence of favorable stereoelectronic interactions within the constrained cyclic structure.
Applications in Advanced Organic Synthesis
Role as Building Blocks in Complex Molecule Synthesis
The spirocyclic framework is a common feature in a variety of natural products and biologically active compounds. researchgate.net Consequently, spirocyclic compounds like 8-oxaspiro[4.5]decan-2-one are recognized as valuable building blocks in the synthesis of these complex molecules. The rigid, well-defined three-dimensional structure of the spirocyclic core can impart unique conformational properties to the target molecules, which can be beneficial for their biological activity. researchgate.net While specific examples detailing the extensive use of this compound as a foundational building block in the synthesis of a wide array of complex molecules are not extensively documented in prominent literature, the general class of oxaspirocycles is considered promising for the generation of novel, biologically relevant compounds. researchgate.net
Precursors for Polycyclic and Spirocyclic Scaffolds
The this compound core is an ideal precursor for the synthesis of more complex polycyclic and spirocyclic systems. The inherent functionality of the lactone and the spirocyclic nature of the molecule allow for a variety of chemical transformations to build additional rings and stereocenters. For instance, related oxaspiro[4.5]decan-1-one scaffolds have been synthesized through a novel Lewis acid-catalyzed Prins/pinacol cascade process. rsc.orgresearchgate.net This methodology demonstrates the potential to construct substituted oxaspirocycles from acyclic precursors, highlighting the accessibility of this structural motif. rsc.org Although specific and widely adopted methodologies starting from this compound to generate a broad library of polycyclic and spirocyclic scaffolds are still under development, the foundational structure holds considerable promise for such applications.
Strategies for Constructing Quaternary Carbon Centers
The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to the steric hindrance involved. Spirocycles, by their very nature, contain a quaternary carbon at the spiro-junction. Methodologies that utilize or create spirocyclic systems are therefore of great interest for the generation of these sterically congested centers. While the direct application of this compound in well-established strategies for constructing additional quaternary carbons is not extensively reported, the broader class of spirocycles is central to this area of research. The development of novel synthetic methods is constantly expanding the toolkit for the enantioselective synthesis of spiro-compounds, which is crucial for their application in medicinal chemistry and natural product synthesis. researchgate.net
Applications in Total Synthesis of Natural Products
The utility of a synthetic building block is often demonstrated in the total synthesis of complex natural products. The following sections explore the relevance of the this compound scaffold in the synthesis of specific natural products.
Total Synthesis of Spirolactone Natural Products (e.g., Yaoshanenolides)
The Yaoshanenolides are a class of tricyclic spirolactone natural products with a unique 5′H-spiro-[bicyclo[2.2.2]-oct rsc.orgene-7,2′-furan]-5′-one scaffold. Despite the presence of a spirolactone, the total synthesis of Yaoshanenolides A and B does not directly employ this compound as a starting material or key intermediate.
A highly efficient, four-step total synthesis of (+)-Yaoshanenolides A and B has been reported. The key steps in this synthesis are:
An aldol-type addition of γ-butyrolactone to an aldehyde.
Exocyclic olefination of the resulting lactone derivative using Eschenmoser's salt.
A highly facial- and endo-selective [4+2]-cycloaddition of the functionalized 5-methylene-2(5H)-furanone with natural R-(−)-α-phellandrene.
| Step | Reaction | Key Reagents |
| 1 | Aldol-type addition | γ-butyrolactone, Aldehyde |
| 2 | Exocyclic olefination | Eschenmoser's salt |
| 3 | [4+2]-cycloaddition | 5-methylene-2(5H)-furanone derivative, R-(−)-α-phellandrene |
Development of Novel Synthetic Methodologies utilizing the this compound Core
While the this compound core is a recognized structural motif, the development of novel synthetic methodologies that specifically utilize this compound as a platform for new chemical transformations is a field with potential for growth. The synthesis of various derivatives, such as 1,4,8-triazaspiro[4.5]decan-2-one, has been reported for applications in medicinal chemistry, indicating the modular nature of the spiro[4.5]decane framework. nih.gov The development of new reactions centered around the this compound core could lead to the discovery of novel pathways for the synthesis of complex molecules and libraries of compounds for drug discovery. researchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed for 8-oxaspiro[4.5]decan-2-one derivatives?
Methodological Answer:
Synthesis typically involves cyclization reactions and functional group substitutions. For example, derivatives like 8,8-diphenyl-6,10-dioxaspiro[4.5]decan-2-one are synthesized via nucleophilic addition followed by column chromatography purification (yields 62–69%) . Substitution strategies, such as introducing alkyl or aryl groups at the 8-position, are critical for structural diversity. In antihypertensive agents, substitutions with 2-(3-indolyl)ethyl or benzodioxan groups require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side products .
Basic: How are structural ambiguities resolved in spirocyclic compounds like this compound?
Methodological Answer:
Multi-dimensional NMR (e.g., - HSQC, NOESY) is essential for distinguishing isomers. For instance, in compounds 6.18 and 6.19a/b (), -NMR splitting patterns and coupling constants differentiate stereochemistry at chiral centers. X-ray crystallography (e.g., triclinic crystal system with , ) provides absolute configuration validation . Dynamic NMR studies can also analyze conformational exchange in solution .
Basic: What pharmacological applications are reported for this compound derivatives?
Methodological Answer:
These derivatives are explored as α/β-adrenergic blockers (e.g., antihypertensive agents) and neurokinin-1 receptor antagonists (e.g., rolapitant derivatives). Structure-activity relationship (SAR) studies reveal that 4-ethyl substitution enhances antihypertensive efficacy, while 3,5-bis(trifluoromethyl)phenyl groups improve receptor binding in rolapitant .
Advanced: How can researchers optimize synthetic yields for low-abundance spirocyclic derivatives?
Methodological Answer:
Yield optimization requires precise control of reaction parameters. For example, in , minor product 6.19b (1.5% yield) arises from steric hindrance during nucleophilic attack. Strategies include:
- Temperature modulation : Lower temperatures favor kinetic control over thermodynamic pathways.
- Catalyst screening : Chiral phosphoramidite ligands improve enantioselectivity in asymmetric syntheses .
- Purification : Gradient elution in column chromatography separates structurally similar byproducts .
Advanced: How to address contradictory NMR data in structurally similar derivatives?
Methodological Answer:
Contradictions often stem from diastereomerism or dynamic effects. For example, in , compounds 6.18 and 6.19a/b exhibit distinct -NMR patterns due to differing configurations at the 3- and 4-positions. Resolution methods include:
- 2D NMR : HSQC and COSY correlate proton-carbon networks to assign signals.
- Variable-temperature NMR : Detects coalescence of peaks caused by ring-flipping or conformational exchange .
- Chiral shift reagents : Differentiate enantiomers in racemic mixtures .
Advanced: What strategies elucidate structure-activity relationships (SAR) in spirocyclic compounds?
Methodological Answer:
SAR studies employ systematic substitution and pharmacological assays. For instance:
- Substituent scanning : Introducing alkyl (e.g., ethyl, butyl) or electron-withdrawing groups (e.g., -CF) at the 4- or 8-positions modulates lipophilicity and receptor affinity .
- Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonds with NK1 receptors in rolapitant) .
- In vivo profiling : Dose-response curves in spontaneous hypertensive rats quantify antihypertensive efficacy .
Advanced: How are computational methods integrated into spirocyclic compound research?
Methodological Answer:
- DFT calculations : Predict thermodynamic stability of stereoisomers and transition states.
- Molecular dynamics (MD) : Simulate conformational flexibility of the spiro ring system in solution.
- Docking studies : Virtual screening against target proteins (e.g., EBI2 receptor) prioritizes candidates for synthesis .
Advanced: What safety protocols are critical for handling reactive intermediates?
Methodological Answer:
- PPE : Wear nitrile gloves, face shields, and respirators to avoid dermal/ocular exposure (acute toxicity: OSHA Category 4) .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., morpholinoethyl derivatives) .
- Waste disposal : Neutralize acidic/basic byproducts before incineration by authorized facilities .
Advanced: How to manage enantiomeric purity in chiral spirocyclic derivatives?
Methodological Answer:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) for enantiomer separation.
- Asymmetric catalysis : Employ Cu-phosphoramidite complexes to induce >90% ee in C-C bond formations .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental and simulated spectra .
Advanced: Can this compound derivatives be combined with other pharmacophores?
Methodological Answer:
Yes, hybrid structures are explored for dual-target therapies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
